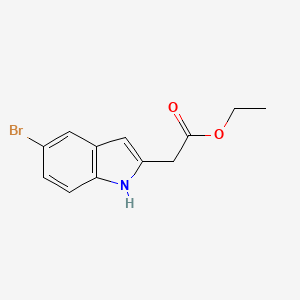![molecular formula C12H18N4O2 B12976530 tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B12976530.png)
tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[1.1.1]pentan-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[1.1.1]pentan-1-yl)carbamate: This compound is known for its role as a ligand in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of “click chemistry” reaction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[111]pentan-1-yl)carbamate typically involves multiple steps One common method starts with the preparation of the bicyclo[11The final step involves the protection of the amine group with a tert-butyl carbamate group .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield, purity, and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[1.1.1]pentan-1-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: As a ligand in CuAAC, it facilitates the formation of 1,2,3-triazoles from azides and alkynes.
Common Reagents and Conditions:
Copper(I) Catalysts: Used in CuAAC reactions.
Solvents: Common solvents include water and organic solvents like dichloromethane.
Major Products: The major products of these reactions are typically 1,2,3-triazole derivatives, which are valuable in various chemical and biological applications .
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
Bioconjugation: Facilitates the attachment of biomolecules to various substrates, useful in imaging and diagnostics.
Medicine:
Drug Development:
Industry:
Mecanismo De Acción
The primary mechanism of action for tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[1.1.1]pentan-1-yl)carbamate involves its role as a ligand in CuAAC. It accelerates the reaction rates and suppresses cell cytotoxicity, making it highly biocompatible . The compound interacts with copper(I) ions to facilitate the cycloaddition of azides and alkynes, forming stable triazole rings .
Comparación Con Compuestos Similares
tert-Butyl 3-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate: Another triazole-containing compound with similar applications in click chemistry.
BTTAA: A water-soluble ligand for CuAAC that also accelerates reaction rates and suppresses cytotoxicity.
Uniqueness: tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[1.1.1]pentan-1-yl)carbamate is unique due to its bicyclo[1.1.1]pentane core, which provides enhanced stability and reactivity compared to other triazole-containing compounds .
Propiedades
Fórmula molecular |
C12H18N4O2 |
|---|---|
Peso molecular |
250.30 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(2H-triazol-4-yl)-1-bicyclo[1.1.1]pentanyl]carbamate |
InChI |
InChI=1S/C12H18N4O2/c1-10(2,3)18-9(17)14-12-5-11(6-12,7-12)8-4-13-16-15-8/h4H,5-7H2,1-3H3,(H,14,17)(H,13,15,16) |
Clave InChI |
GIAMPVNLXLSMRV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC12CC(C1)(C2)C3=NNN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


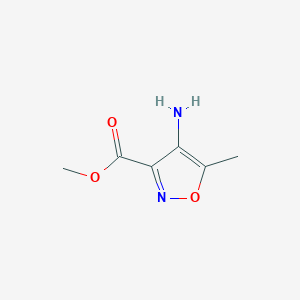
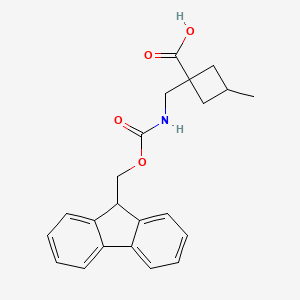
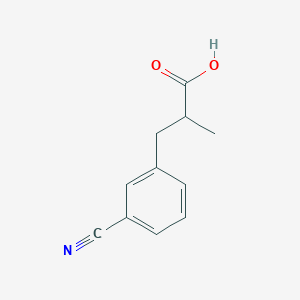
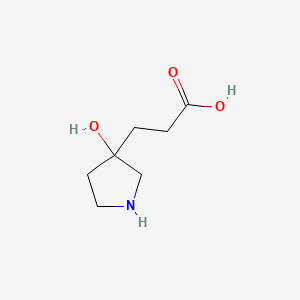
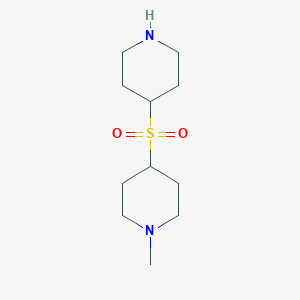
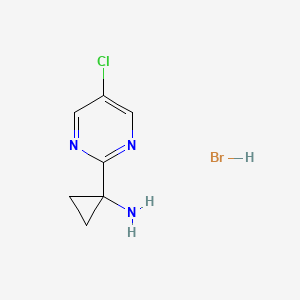
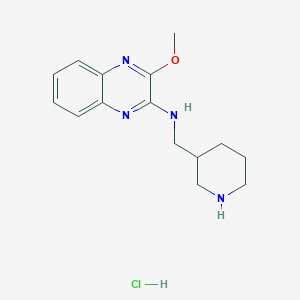
![8-Bromo-4-chloro-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B12976492.png)
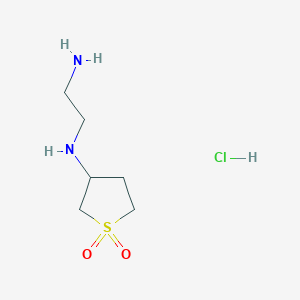
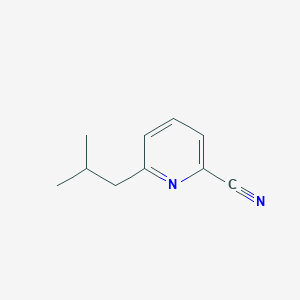
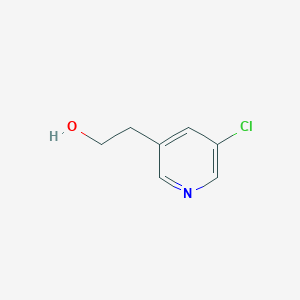
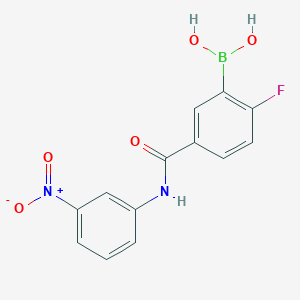
![3-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12976526.png)
